N-Methylhomopiperazine

Übersicht

Beschreibung

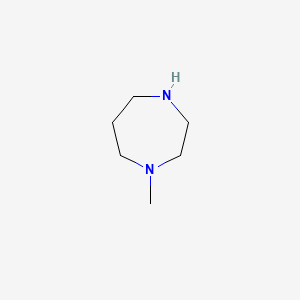

N-Methylhomopiperazine is an organic compound with the chemical formula C₆H₁₄N₂. It is a cyclic secondary amine characterized by its methyl and piperazine functional groups. This compound is known for its applications in pharmaceutical research and drug development .

Wirkmechanismus

Target of Action

N-Methylhomopiperazine, also known as 1-Methyl-1,4-diazepane, is a compound that primarily targets histamine receptors . These receptors play a crucial role in the immune response, particularly in allergic reactions. The compound’s suppressive action on histamine release from rat peritoneal mast cells produced by antigen-antibody reaction has been noted .

Mode of Action

The compound interacts with its targets by binding to the histamine receptors, thereby inhibiting the release of histamine . This results in a decrease in the allergic response. It also exhibits an antagonistic action on guinea pig ileum contraction caused by histamine .

Biochemical Pathways

It is known that the compound’s action on histamine receptors can influence various biochemical pathways related to immune response and allergic reactions .

Pharmacokinetics

The presence of the this compound ring in thienobenzodiazepine caused a significant reduction in binding to the d2 and 5ht2a receptors, which may be due to a lower bioactive conformational state for the tricyclic thienobenzodiazepine .

Result of Action

The primary result of this compound’s action is the suppression of histamine release, leading to a decrease in allergic reactions . This can have various molecular and cellular effects, including reduced inflammation and decreased contraction of smooth muscle in the respiratory tract .

Biochemische Analyse

Biochemical Properties

N-Methylhomopiperazine plays a crucial role in biochemical reactions, particularly in the synthesis of pharmacologically active compounds. It interacts with several enzymes and proteins, facilitating the formation of complex molecules. For instance, this compound undergoes coupling reactions with diazonium salts to produce 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes . These interactions are essential for the synthesis of novel benzimidazole derivatives and platinum (II) substituted disulfide complexes .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the function of cells by modulating the activity of specific enzymes and proteins. For example, this compound can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes and proteins, altering their activity and function. This binding can lead to the inhibition or activation of enzymatic reactions, thereby influencing various biochemical pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential impact on cellular function and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing metabolic activity and energy production. At high doses, it can cause toxic or adverse effects, including enzyme inhibition and disruption of cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It participates in the synthesis of complex molecules, influencing metabolic flux and metabolite levels. This compound’s interactions with enzymes such as cytochrome P450 and other oxidoreductases play a significant role in its metabolic pathways .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, where it exerts its biochemical effects. The transport and distribution of this compound are crucial for its activity and function within the body .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This compound’s localization within the cell influences its interactions with biomolecules and its overall biochemical effects .

Vorbereitungsmethoden

N-Methylhomopiperazine can be synthesized through various methods. One efficient process involves the cyclization of N-β-hydroxyethyl-N-methyl-1,3-propanediamine over a Cu-Cr-Mg/γ-Al₂O₃ catalyst in a fixed-bed reactor. This method yields this compound with a yield of 66% . Another method involves the catalytic cyclohydration of N-(2-cyanoethyl)-N-methyl-ethylenediamine over a Raney nickel or Raney cobalt catalyst . Industrially, this compound can be produced by reacting diethanolamine and methylamine at high pressure and temperature .

Analyse Chemischer Reaktionen

N-Methylhomopiperazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: It undergoes substitution reactions with diazonium salts to form 4-methyl-1-[2-aryl-1-diazenyl]-1,4-diazepanes.

Common reagents used in these reactions include diazonium salts, Raney nickel, and Raney cobalt catalysts. Major products formed from these reactions include various substituted diazepanes and amine derivatives .

Wissenschaftliche Forschungsanwendungen

N-Methylhomopiperazine has several applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

N-Methylhomopiperazine can be compared with similar compounds such as:

N-Methylpiperazine: Both compounds are used as building blocks in organic synthesis, but this compound has a seven-membered ring structure, while N-methylpiperazine has a six-membered ring.

Homopiperazine: This compound lacks the methyl group present in this compound, leading to different chemical properties and reactivity.

This compound is unique due to its specific structural features and the resulting chemical and biological activities.

Biologische Aktivität

N-Methylhomopiperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological evaluations, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

This compound is a derivative of piperazine, characterized by the addition of a methyl group to the nitrogen atom. The structural modification enhances its interaction with various biological targets. The synthesis of this compound involves straightforward methods that can be adapted to produce various derivatives with tailored properties for specific biological activities.

1. Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity, particularly against Plasmodium falciparum, the causative agent of malaria. In a study involving various synthesized compounds, N-methylpiperazine derivatives demonstrated promising in vitro activity with IC50 values ranging from 22.61 to >5,000 nM against different strains of P. falciparum . Notably, some derivatives exhibited enhanced activity compared to standard treatments like chloroquine.

2. Enzyme Inhibition

Recent research has focused on the dual inhibition of monoamine oxidase (MAO) and acetylcholinesterase (AChE) by N-methylpiperazine chalcones. These compounds showed selective inhibition with IC50 values indicating potent activity against both enzymes, which are relevant in neurodegenerative diseases like Alzheimer's . For instance, compound 2b exhibited an AChE inhibition IC50 of 2.26 μM, highlighting the potential of N-methylpiperazine derivatives as multi-target inhibitors.

3. Antidepressant and Anxiolytic Effects

The structural similarity of this compound to other psychoactive compounds suggests potential antidepressant and anxiolytic effects. Research indicates that modifications at the piperazine moiety can influence the pharmacological profile, potentially leading to compounds with reduced side effects compared to traditional anxiolytics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound derivatives. Studies have shown that:

- Substituent Positioning: The position of substituents on the phenyl ring attached to piperazine significantly affects potency. For example, para-substituted fluorine enhances activity compared to ortho-substituents .

- Linker Length: Variations in the carbon linker between piperazine and phenyl groups can modulate biological activity, with specific configurations yielding better results .

Case Study 1: Antimalarial Activity

In a comparative study of various N-methylpiperazine derivatives against P. falciparum, compounds were synthesized and tested for their antimalarial efficacy. The most effective derivatives showed IC50 values significantly lower than those of existing antimalarial drugs, suggesting a new avenue for drug development in malaria treatment .

Case Study 2: Neuroprotective Agents

The synthesis of N-methylpiperazine chalcones aimed at developing dual MAO-B/AChE inhibitors has shown promise in treating Alzheimer's disease. The ability to inhibit both enzymes simultaneously could provide a synergistic effect in neuroprotection .

Eigenschaften

IUPAC Name |

1-methyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-8-5-2-3-7-4-6-8/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHRAKUEZPSMLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80281294 | |

| Record name | N-Methylhomopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4318-37-0 | |

| Record name | 4318-37-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21211 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylhomopiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methylhomopiperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of N-Methylhomopiperazine?

A: this compound, also known as 1-Methyl-1,4-diazepane, has the molecular formula C6H14N2 and a molecular weight of 114.19 g/mol. While specific spectroscopic data is not provided in the provided research excerpts, its structure can be characterized by techniques like NMR and IR spectroscopy. [, ]

Q2: How does this compound influence the properties of metal complexes in terms of DNA and protein interactions?

A: Research shows that incorporating this compound, particularly when modified with an anthracenyl group, into ruthenium (II) arene complexes significantly enhances their binding affinity to DNA. [] This is attributed to the anthracenyl moiety intercalating between DNA base pairs, while the this compound contributes to hydrophobic interactions. [] Similar enhanced binding affinities are observed with Bovine Serum Albumin (BSA), further supporting the role of this compound in promoting hydrophobic interactions with biomolecules. []

Q3: Are there any catalytic applications of this compound-containing compounds?

A: Yes, this compound is a key structural element in ligands used for aluminum-salen complexes. These complexes act as bifunctional Lewis acid-base catalysts, effectively facilitating the synthesis of cyclic carbonates from carbon dioxide and epoxides under mild, solvent-free conditions. []

Q4: How does the structure of this compound relate to its hydrogen-bond basicity?

A: this compound exhibits significant hydrogen-bond basicity, a property crucial for its interactions with other molecules. [] Studies using 4-fluorophenol as a reference hydrogen-bond donor have established a pKHB scale for various secondary amines, including this compound. [] Its basicity is influenced by factors like ring size, with a trend of pyrrolidine = azetidine > piperidine > 2-methylaziridine > azepane. []

Q5: Is there evidence of this compound being used in the development of pharmaceutical agents?

A: Yes, research indicates the use of this compound in synthesizing pharmaceutical compounds. One example is the antihistaminic agent 1-(2-Ethoxyethyl)-2-(4-methyl-1-homopiperazinyl)-benzimidazole difumarate (KB-2413). [] This highlights the versatility of this compound as a building block in medicinal chemistry.

Q6: What is known about the cytotoxicity of metal complexes containing this compound?

A: Studies using MCF-7 breast cancer cells demonstrated that ruthenium (II) arene complexes incorporating this compound exhibit potent, time-dependent cytotoxicity, comparable to cisplatin. [] Various biochemical assays, including AO/EB and Hoechst 33258 staining, alongside comet assays, indicate that these complexes induce a specific mode of cell death in MCF-7 cells, suggesting potential as anticancer agents. []

Q7: Can this compound be found in natural sources?

A: Yes, gas chromatography-mass spectrometry (GC-MS) analysis has identified this compound as a constituent of Trigonella foenum-graecum L. (fenugreek), belonging to the Leguminosae family. [] This finding suggests potential applications of this compound derived from natural sources.

Q8: Is there a way to produce this compound efficiently?

A: Research highlights an efficient process for cyclizing N-β-hydroxyethyl-N-methyl-1,3-propanediamine to this compound using a Cu20Cr10Mg10/γ-Al2O3 catalyst system. [] This suggests a potential avenue for industrial-scale production of this compound.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.